molecular formula C19H19F3N4O2 B2914535 4-{8-[3-(trifluoromethyl)benzoyl]-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl}morpholine CAS No. 2195940-97-5

4-{8-[3-(trifluoromethyl)benzoyl]-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl}morpholine

Cat. No.: B2914535
CAS No.: 2195940-97-5
M. Wt: 392.382
InChI Key: SDSJSZOYDWMEOB-UHFFFAOYSA-N
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Description

4-{8-[3-(trifluoromethyl)benzoyl]-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl}morpholine is a complex organic compound that features a pyrido[2,3-d]pyrimidine core, a morpholine ring, and a trifluoromethylbenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{8-[3-(trifluoromethyl)benzoyl]-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl}morpholine typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent reaction condition controls.

Chemical Reactions Analysis

Types of Reactions

4-{8-[3-(trifluoromethyl)benzoyl]-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl}morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents onto the core structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

4-{8-[3-(trifluoromethyl)benzoyl]-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl}morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{8-[3-(trifluoromethyl)benzoyl]-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl}morpholine involves its interaction with specific molecular targets. The trifluoromethylbenzoyl group is known to enhance the compound’s ability to interact with biological molecules, potentially inhibiting specific enzymes or receptors . The pyrido[2,3-d]pyrimidine core may also play a role in the compound’s biological activity by stabilizing its interaction with target proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{8-[3-(trifluoromethyl)benzoyl]-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl}morpholine is unique due to the combination of its trifluoromethylbenzoyl group, pyrido[2,3-d]pyrimidine core, and morpholine ring. This combination imparts distinct chemical and biological properties that are not observed in other similar compounds.

Properties

IUPAC Name

(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)-[3-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N4O2/c20-19(21,22)15-5-1-3-13(11-15)17(27)26-6-2-4-14-12-23-18(24-16(14)26)25-7-9-28-10-8-25/h1,3,5,11-12H,2,4,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDSJSZOYDWMEOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=C(N=C2N(C1)C(=O)C3=CC(=CC=C3)C(F)(F)F)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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